4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one
Description
The compound features a furan-2-carbonyl substituent at the 4-position of the dihydroquinoxalinone core. Its synthesis involves the catalytic hydrogenation of benzyl ester precursors (e.g., 27b) using Pd/C and ammonium formate, yielding the target compound in 83% efficiency . Key characterization data include a melting point of 132–134°C (for the precursor 27b), IR absorption bands at 1682 cm⁻¹ (C=O stretch), and NMR signals confirming the furan moiety integration (δ 7.78–6.58 ppm for furan protons) . The compound’s structure is further validated by ESI-MS ([M+H]⁺ at m/z 935.7) .
Properties
IUPAC Name |
4-(furan-2-carbonyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-12-8-15(13(17)11-6-3-7-18-11)10-5-2-1-4-9(10)14-12/h1-7H,8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLBWXVMZIFVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901216499 | |
| Record name | 4-(2-Furanylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901216499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148858-05-3 | |
| Record name | 4-(2-Furanylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148858-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Furanylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901216499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one typically involves the reaction of furan-2-carbonyl chloride with 3,4-dihydroquinoxalin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoxaline moiety can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: The carbonyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with various molecular targets. The furan moiety can interact with enzymes and receptors, potentially inhibiting their activity. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. These interactions make the compound a potential candidate for antimicrobial and anticancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and synthetic differences between 4-(furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one and analogous derivatives:
Key Observations:
Synthetic Efficiency: The furan-2-carbonyl derivative exhibits superior yields (83–93%) compared to the nicotinoyl analog (23%), likely due to reduced steric hindrance during acylation .
Physical Properties : Thiophene-2-carbonyl derivatives show higher melting points (136–137°C vs. 132–134°C for furan), attributed to sulfur’s polarizability and stronger intermolecular interactions .
Aromatic Rings: Pyridinyl (Y81) or phenyl (Y80) groups improve solubility or lipophilicity, respectively, impacting bioavailability .
Biological Implications : The furan moiety balances moderate lipophilicity and metabolic stability, making it favorable for drug design. In contrast, thiophene derivatives may exhibit stronger π-π stacking in protein binding .
Biological Activity
4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research studies.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions of o-phenylenediamines with furan-2,3-diones or related carbonyl compounds. The regioselectivity of these reactions can significantly influence the yield and biological activity of the resulting products. For example, methodologies using additives like p-Toluenesulfonic acid (p-TsOH) have been shown to enhance selectivity and yield during synthesis .
Anticancer Properties
The anticancer activity of this compound has been explored through various studies. One notable study demonstrated that derivatives of furan-pyridinone compounds exhibited significant anti-tumor activity against cancer cell lines KYSE70 and KYSE150. Specifically, a compound related to this compound showed an impressive inhibition rate of over 99% at a concentration of 20 µg/mL after 48 hours .
The IC50 values for these compounds were also assessed:
| Compound | Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h |
|---|---|---|---|
| 4c | KYSE70 | 1.463 | 1.329 |
| KYSE150 | 0.888 | 0.655 |
These results indicate that the compound exhibits strong cytotoxic effects against both cell lines, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects may involve interactions with specific molecular targets. Molecular docking studies have suggested that the carbonyl group within the pyridinone moiety plays a crucial role in binding to proteins such as METAP2 and EGFR, which are involved in tumor growth and proliferation .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence that compounds related to quinoxalinones may possess neuroprotective effects. Research has indicated that certain derivatives can inhibit cholinesterases and monoamine oxidases (MAOs), making them potential candidates for treating neurodegenerative diseases like Alzheimer's disease . The ability to cross the blood-brain barrier (BBB) is critical for such applications.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antitumor Activity : In a study focusing on furan-pyridinone derivatives, compound 4c exhibited remarkable cytotoxicity against KYSE70 and KYSE150 cells with IC50 values indicating potent inhibitory effects .
- Neurodegenerative Disease Models : Compounds derived from quinoxalinones have been tested for their ability to inhibit key enzymes associated with Alzheimer's disease. These studies revealed promising results in terms of enzyme inhibition and cellular viability under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
